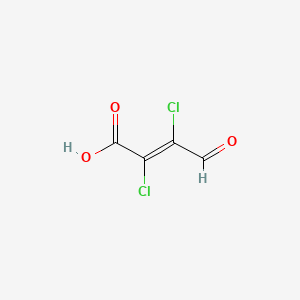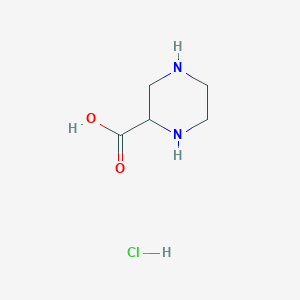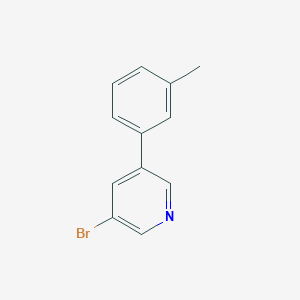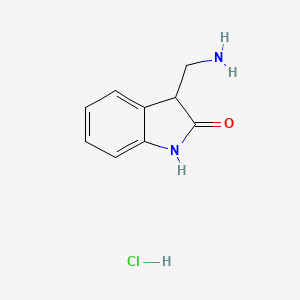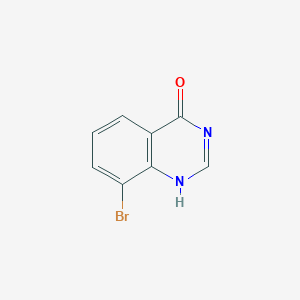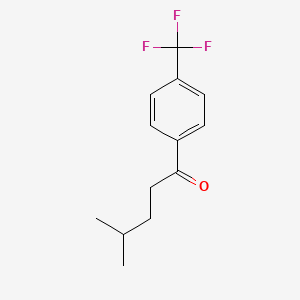
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
描述
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanone structure with a methyl group at the fourth carbon. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical and physical properties due to the presence of fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The reaction begins with the acylation of 4-(trifluoromethyl)benzene using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction and Methylation: The resulting ketone is then reduced to the corresponding alcohol, followed by methylation at the appropriate position using reagents like methyl iodide (CH₃I) and a strong base.
Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone to secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) are used.
Major Products Formed:
Oxidation: Trifluoromethyl benzoic acid or esters.
Reduction: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol.
Substitution: Trifluoromethylated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of advanced materials with enhanced chemical resistance and stability.
作用机制
The mechanism by which 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological responses.
相似化合物的比较
4-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-one: Similar structure but with a shorter carbon chain.
4-Methyl-1-(4-(trifluoromethyl)phenyl)hexan-1-one: Similar structure but with a longer carbon chain.
Uniqueness: 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one stands out due to its balanced chain length, which provides a unique combination of chemical stability and reactivity. This makes it particularly useful in various applications where both properties are essential.
属性
IUPAC Name |
4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCWUUJCPYTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
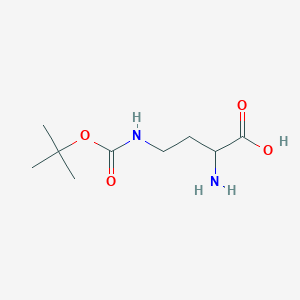
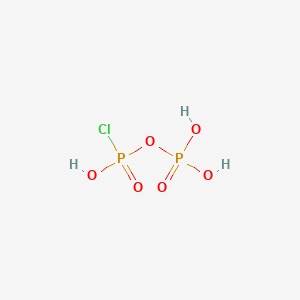
![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B7853744.png)
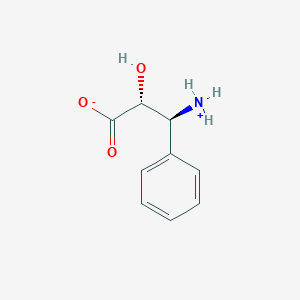
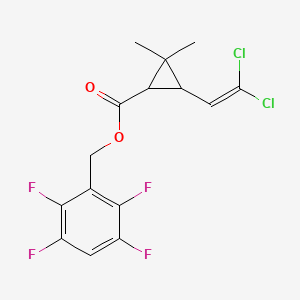
![Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt](/img/structure/B7853760.png)
![3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7853768.png)

